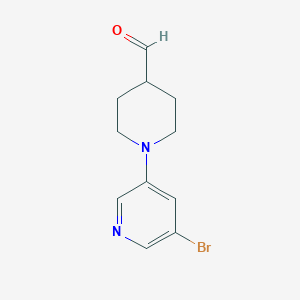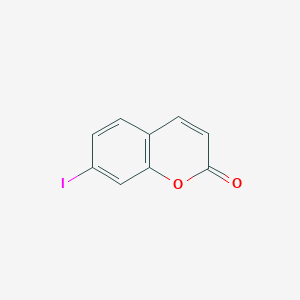
5-(tert-Butyl)-4-iodo-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butyl)-4-iodo-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-4-iodo-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the tert-butyl group: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-(tert-Butyl)-4-iodo-1H-pyrazol-3-amine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in the formation of 5-(tert-Butyl)-1H-pyrazol-3-amine.
Substitution: The iodine atom can be substituted with other functional groups such as fluorine, chlorine, or bromine using halogen exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Halogen exchange reactions can be carried out using reagents like silver fluoride, copper(I) bromide, or sodium iodide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of 5-(tert-Butyl)-1H-pyrazol-3-amine.
Substitution: Formation of halogenated derivatives such as 5-(tert-Butyl)-4-fluoro-1H-pyrazol-3-amine.
Scientific Research Applications
5-(tert-Butyl)-4-iodo-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-4-iodo-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to modulation of biological processes. The presence of the tert-butyl group and iodine atom can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine
- 5-(tert-Butyl)-4-bromo-1H-pyrazol-3-amine
- 5-(tert-Butyl)-4-fluoro-1H-pyrazol-3-amine
Uniqueness
5-(tert-Butyl)-4-iodo-1H-pyrazol-3-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The iodine atom can participate in halogen bonding and other interactions that are not possible with other halogens, making this compound valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H12IN3 |
|---|---|
Molecular Weight |
265.09 g/mol |
IUPAC Name |
5-tert-butyl-4-iodo-1H-pyrazol-3-amine |
InChI |
InChI=1S/C7H12IN3/c1-7(2,3)5-4(8)6(9)11-10-5/h1-3H3,(H3,9,10,11) |
InChI Key |
RQOPLNPSTNYISH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=NN1)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-1-(4-isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11849426.png)


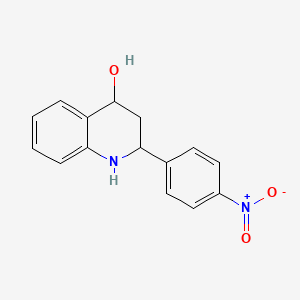



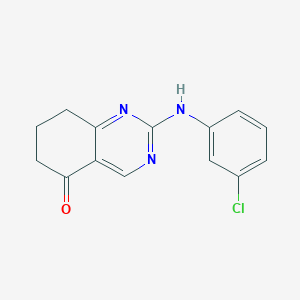
![1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11849481.png)
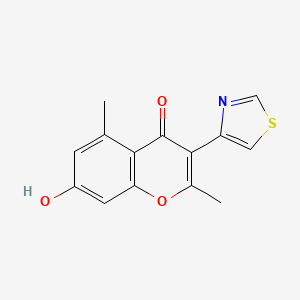
![2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B11849487.png)
